N-(2-氰基苯基)脲

描述

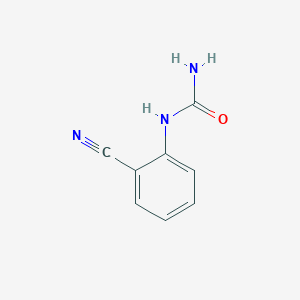

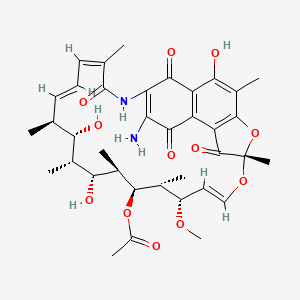

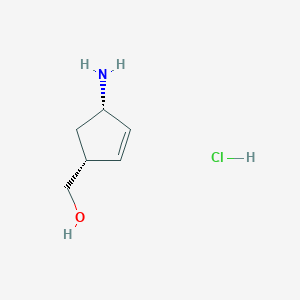

N-(2-cyanophenyl)urea (NCPU) is an organic compound that has been studied extensively due to its potential applications in a wide range of scientific and medical fields. NCPU is a colorless solid that is soluble in water. It is formed through the condensation of urea and 2-cyanophenol. The compound has been extensively studied due to its potential applications in fields such as biochemistry, pharmaceuticals, and organic synthesis.

科学研究应用

植物生物学与农业

脲衍生物,包括类似于 N-(2-氰基苯基)脲的化合物,在植物生物学和农业中具有重要应用。它们被认为是合成化合物,可以调节植物的细胞分裂和分化。例如,脲衍生物,如 N-苯基-N'-(2-氯-4-吡啶基)脲和 N-苯基-N'-(1,2,3-噻二唑-5-基)脲,由于其类似细胞分裂素的活性,在体外植物形态发生研究中得到广泛应用,通常超过腺嘌呤化合物。这些脲衍生物还特异性地增强植物的不定根形成(Ricci 和 Bertoletti,2009)。

合成与化学

在化学合成中,N-(2-氰基苯基)脲和相关化合物被用于各种合成工艺。2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯介导的洛森重排是一个使用脲衍生物从羧酸合成脲的例子。该方法以不发生外消旋、在较温和且简单的反应条件下产生良好的结果而著称。该工艺与常见的 N-保护基团兼容,并允许在单一容器中从羧酸转化为脲(Thalluri 等,2014)。

环境影响与管理

在环境影响和管理方面,脲衍生物发挥着重要作用。研究表明,使用脲酶抑制剂可以有效减少施肥土壤中氨、一氧化二氮和一氧化氮的排放。例如,在地中海大麦田中使用 N-(正丁基)硫代磷酰三胺 (NBPT) 作为脲酶抑制剂与尿素施肥相结合,显着减少了排放,并可能增加粮食产量和氮吸收,尽管统计上不显着(Abalos 等,2012)。

作用机制

Target of Action

N-(2-cyanophenyl)urea is a type of N-substituted urea N-substituted ureas are known to have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest .

Mode of Action

The synthesis of n-substituted ureas, including n-(2-cyanophenyl)urea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Biochemical Pathways

It’s important to note that biological pathways represent chains of molecular interactions in biological systems that jointly form complex dynamic networks . The network structure changes from the significance of biological experiments and layout algorithms often sacrifice low-level details to maintain high-level information .

Pharmacokinetics

A study on urea pharmacokinetics developed a model to define the multiple correlations among dietary nitrogen intake, urea generation rate, and serum urea nitrogen .

Result of Action

N-substituted ureas are known to have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Action Environment

The synthesis of n-substituted ureas, including n-(2-cyanophenyl)urea, is influenced by economy and ease of execution providing little consideration for environmental impacts .

未来方向

There is a growing interest in forming C–N bonds using alternative methods . Shifting toward photochemical or electrochemical processes, as opposed to traditional thermal-based processes, promises the potential for complete electrification of urea synthesis . This shift toward process electrification represents a groundbreaking advancement, the first of many steps, toward achieving deep decarbonization in the chemical manufacturing sector .

生化分析

Biochemical Properties

N-(2-cyanophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between N-(2-cyanophenyl)urea and urease is significant as it can inhibit the enzyme’s activity, thereby affecting nitrogen metabolism in organisms.

Cellular Effects

N-(2-cyanophenyl)urea influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cyanobacteria, N-(2-cyanophenyl)urea can inhibit the activity of urease, leading to alterations in nitrogen assimilation and overall cellular function . This inhibition can result in changes in the expression of genes involved in nitrogen metabolism and can impact cellular growth and proliferation.

Molecular Mechanism

The molecular mechanism of N-(2-cyanophenyl)urea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-cyanophenyl)urea binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . This inhibition can lead to a buildup of urea and a decrease in the production of ammonia, affecting nitrogen metabolism. Additionally, N-(2-cyanophenyl)urea can influence the expression of genes involved in nitrogen assimilation, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-cyanophenyl)urea can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(2-cyanophenyl)urea is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to N-(2-cyanophenyl)urea can lead to sustained inhibition of urease activity and prolonged alterations in nitrogen metabolism.

Dosage Effects in Animal Models

The effects of N-(2-cyanophenyl)urea vary with different dosages in animal models. At low doses, N-(2-cyanophenyl)urea can effectively inhibit urease activity without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruptions in nitrogen metabolism and adverse impacts on overall health. It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

N-(2-cyanophenyl)urea is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as urease, which plays a key role in the hydrolysis of urea . By inhibiting urease activity, N-(2-cyanophenyl)urea can affect the flux of nitrogen through metabolic pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, N-(2-cyanophenyl)urea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of N-(2-cyanophenyl)urea within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of N-(2-cyanophenyl)urea is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

(2-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAYEHVOVRZTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522808 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55441-25-3 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)